![molecular formula C15H17F3N2O B2675178 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide CAS No. 338420-62-5](/img/structure/B2675178.png)
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide
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Overview
Description
The compound “3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide” is a unique chemical with a linear formula of C19H18F3NO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C19H18F3NO . The CAS Number is 26803-20-3 and the MDL number is MFCD18428744 .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide is part of a broader category of chemical inhibitors that target Cytochrome P450 (CYP) enzymes, crucial for drug metabolism and potential drug-drug interactions. Selective chemical inhibitors, including compounds like 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide, play a significant role in assessing the contribution of various CYP isoforms to the metabolism of drugs. The inhibitor's selectivity is key to understanding specific CYP isoforms' involvement in drug metabolism and predicting potential drug-drug interactions in clinical settings (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component of 3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide, is a versatile scaffold in medicinal chemistry for developing compounds to treat human diseases. The saturated nature of this ring, owing to sp3-hybridization, allows efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage. This review highlights the significance of the pyrrolidine ring and its derivatives in designing new compounds with varied biological profiles, underscoring the compound's role in drug discovery and development (Li Petri et al., 2021).
Future Directions
It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
properties
IUPAC Name |
(Z)-3-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-11(20-7-2-3-8-20)9-14(21)19-13-6-4-5-12(10-13)15(16,17)18/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,21)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOUAPQUYHEVQL-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC(=C1)C(F)(F)F)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)NC1=CC=CC(=C1)C(F)(F)F)/N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide |
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